molecular formula C16H25NO2S B226408 N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide

N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No. B226408
M. Wt: 295.4 g/mol
InChI Key: YNRUXBUATPJZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide, also known as CTAB, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. CTAB has been known for its various applications in different fields, including chemistry, biology, and medicine.

Mechanism of Action

N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide interacts with biological molecules by forming complexes with them through electrostatic interactions and hydrophobic interactions. It has been shown to interact with the phosphate backbone of DNA, leading to the formation of a stable complex that can be purified and analyzed. N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide has also been shown to interact with the hydrophobic regions of proteins, leading to the formation of stable protein complexes that can be analyzed using X-ray crystallography.
Biochemical and Physiological Effects:
N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide has been shown to have minimal toxicity and does not have any significant physiological effects on living organisms. However, it can interact with biological molecules and alter their behavior, leading to changes in their biochemical and physiological properties. N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide has been shown to enhance the solubility of hydrophobic molecules, leading to increased bioavailability and efficacy.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to interact with biological molecules. However, it also has some limitations, including its limited solubility in non-polar solvents and its tendency to form aggregates at high concentrations.

Future Directions

There are several future directions for the use of N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide in scientific research. One area of interest is the development of new methods for the purification and analysis of DNA and proteins using N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide. Another area of interest is the use of N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide in the synthesis of novel nanoparticles for use in drug delivery and biomedical imaging. Finally, there is interest in exploring the potential of N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide as a surfactant in the development of new materials with unique properties.

Synthesis Methods

N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide can be synthesized by reacting cyclohexylamine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide as a white crystalline powder with a high purity level. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide has been widely used in scientific research due to its ability to interact with biological molecules such as proteins and nucleic acids. It has been used as a surfactant in DNA extraction and purification, as well as in protein crystallization. N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide has also been used as a co-surfactant in the synthesis of gold nanoparticles for use in biomedical imaging and drug delivery.

properties

Product Name

N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17(4)15-8-6-5-7-9-15/h10-11,15H,5-9H2,1-4H3

InChI Key

YNRUXBUATPJZTH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2CCCCC2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2CCCCC2)C

Origin of Product

United States

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